N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide - 1219906-18-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Catalog Number: EVT-2982863
CAS Number: 1219906-18-9
Molecular Formula: C18H25N5O
Molecular Weight: 327.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic derivative of 2,6-dioxopiperidin. [, ] It belongs to the class of N-substituted-2,6-dioxopiperidin derivatives, which are being investigated as potential inhibitors of aminopeptidase N (APN/CD13). [, ] APN/CD13 is a zinc-dependent metallo-exopeptidase that plays a crucial role in tumor invasion, metastasis, and angiogenesis. [, ] Therefore, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is being studied in scientific research for its potential to inhibit APN/CD13 and disrupt these tumor-related processes.

Synthesis Analysis

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide starts with the protection of L-glutamine using di-tert-butyl dicarbonate ((Boc)₂O) to yield Boc-L-glutamine. [, ] This protected compound is then cyclized in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHSu) in tetrahydrofuran (THF) to produce a cyclic intermediate. [, ] This intermediate is subsequently alkylated with benzyl bromoacetate and treated with trifluoroacetic acid (TFA) to obtain a key building block. [, ] This building block is coupled with Boc-L-phenylalanine, followed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) to yield another intermediate. [, ] This intermediate is then coupled with N,N-dimethylpropan-1-amine in the presence of 1,1'-carbonyldiimidazole (CDI), followed by treatment with hydrochloric acid in ethyl acetate (HCl-EtOAc) to afford the final product, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. [, ]

Applications

The primary scientific application of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is its investigation as a potential inhibitor of aminopeptidase N (APN/CD13). [, ] In vitro studies have shown that this compound exhibits some inhibitory activity against APN, albeit weaker than the known inhibitor Bestatin. [, ] This suggests that while the compound shows promise as a starting point for developing more potent APN/CD13 inhibitors, further structural modifications are needed to improve its activity.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as (S)-17b, is a potent class I selective histone deacetylase (HDAC) inhibitor. It demonstrates significant inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1) in vitro. [] The compound strongly increases intracellular levels of acetyl-histone H3 and P21, effectively inducing G1 cell cycle arrest and apoptosis. [] In vivo studies using SKM-1 xenograft models showed (S)-17b exhibits excellent antitumor activity via oral administration. [] (S)-17b also showed better antitumor efficacy in mouse models with intact immune systems compared to those with thymus deficiencies. [] It possesses a favorable pharmacokinetic profile in ICR mice and SD rats, exhibits minimal metabolic property differences in hepatocytes from five species, and shows low inhibition of the human ether-a-go-go (hERG) channel. [] These findings suggest (S)-17b is a promising new drug candidate for further investigation as an anticancer agent.

Relevance: This compound shares several key structural features with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Both molecules contain a dimethylamino group and an aromatic ring (phenyl) linked to a propanamide moiety. Additionally, both compounds have a central heterocyclic core, albeit different in structure - pyridazinone in (S)-17b and pyrimidine in N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. These structural similarities, particularly the presence of the dimethylamino and phenylpropanamide groups, suggest potential commonalities in their binding interactions and pharmacological activities. []

(S)-2-Amino-N-((S)-1-(2-(2-(dimethylamino)ethylamino)-2-oxoethyl)-2,6-dioxopiperidin-3-yl)-3-phenylpropanamide

Compound Description: (S)-2-Amino-N-((S)-1-(2-(2-(dimethylamino)ethylamino)-2-oxoethyl)-2,6-dioxopiperidin-3-yl)-3-phenylpropanamide (compound 8 in the source paper) is a synthetic derivative designed as an Aminopeptidase N (APN/CD13) inhibitor. [, ] While it shows some inhibitory activity against APN in vitro with an IC50 value of 56.4 μmol·L-1, it is less potent than the control Bestatin (IC50 = 3.6 μmol·L-1). [, ] This suggests further structural modifications are necessary to enhance its inhibitory activity against APN.

Relevance: This compound shares the phenylpropanamide moiety with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Although it lacks the pyrimidine ring, it contains a dimethylaminoethylamino group connected to the phenylpropanamide through a piperidinone ring. This suggests both compounds might be classified under a broader category of phenylpropanamide derivatives with varying functionalities aimed at modulating different biological targets. [, ]

2-Amino-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile

Compound Description: 2-Amino-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile (compound 3 in the source paper) is a novel pyridine derivative synthesized from a N-substituted coumarin. [] This compound, along with its precursors, was characterized using melting point, TLC, FT-IR spectroscopy, and 1H-NMR. [] Further investigation involved interpreting its quantum chemical parameters, including the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and dipole moment (μ). []

Relevance: This compound shares the dimethylaminophenyl group with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Despite differing core structures (pyridine vs. pyrimidine) and lack of the propanamide moiety, the shared dimethylaminophenyl group highlights a potential structure-activity relationship worth investigating. The inclusion of quantum chemical parameter analysis suggests this compound might be part of a broader exploration of structure-property relationships within a chemical class containing the dimethylaminophenyl group. []

Ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate

Compound Description: Ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate is a pyrimidine derivative. Its crystal structure reveals a nonplanar pyrimidine ring with a boat conformation. [] The molecules form hydrogen-bonded ribbons through a combination of N-H···N and N-H···O interactions. [] These interactions create chains of edge-fused R22(8) and R44(20) rings. []

Relevance: This compound and N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide both belong to the pyrimidine class of compounds and share a 2-aminopyrimidin ring substituted with a dimethylamino group at position 6. This structural similarity indicates a potential common ground for their chemical reactivity and interaction with biological targets. []

2-[(2-Amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile

Compound Description: 2-[(2-Amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile is another pyrimidine derivative. Like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, it also exhibits a nonplanar pyrimidine ring in a boat conformation in its crystal structure. [] The compound crystallizes with Z' = 2 in the P1 space group, indicating two independent molecules in the asymmetric unit. These molecules are linked by four N-H···N hydrogen bonds to form chains of edge-fused R22(8) and R22(20) rings. []

Relevance: This compound also shares the 2-aminopyrimidine core with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Although it features piperidine substituents instead of dimethylamino groups, the shared pyrimidine core implies similar chemical behavior and potential for similar biological interactions. This comparison highlights the importance of substituents in dictating specific activity while emphasizing the commonalities stemming from the pyrimidine scaffold. []

2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3-b] pyrrole 3-carbonitrile

Compound Description: 2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3-b] pyrrole 3-carbonitrile (compound 1 in the source paper) is a key building block in the synthesis of pyrrolo–pyrano–pyrimidine and pyrrolo–pyrano–pyridine derivatives. [] It is formed by cyclizing 4-(dimethylamino)benzaldehyde with malononitrile and N-methyl-2-pyrrolidinone in ethanol, using tetraethylammonium bromide as a catalyst. []

Relevance: This compound shares the 4-(dimethylamino)phenyl group with N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Both molecules showcase the potential for the 4-(dimethylamino)phenyl group to be incorporated into diverse heterocyclic systems. Although they differ significantly in their core structures, the presence of this common structural motif suggests a potential role in influencing their physicochemical properties and interactions with biological targets. []

N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

Compound Description: N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide is a compound of interest in pharmaceutical research. [] Various forms of this compound, including Form I, are specifically discussed. [] The study emphasizes the importance of the preparation and characterization of different forms, highlighting the significance of polymorphic forms in drug development. []

Relevance: The presence of the dimethylaminoethyl group in this compound directly mirrors that in N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide. Additionally, both compounds share a pyrimidine ring incorporated into their core structures. This structural similarity, especially the dimethylaminoethyl moiety, suggests potential overlaps in their pharmacological profiles and physicochemical properties. []

Bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)methane

Compound Description: Bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)methane is a binuclear molecule formed unexpectedly during the attempted reductive methylation of 2-amino-6-methylpyridine using the Eschweiler-Clarke procedure. [] This compound arises from the linking of two aminopyridines under the reaction conditions, accompanied by methylation of the amino groups. []

Relevance: Although it lacks the core pyrimidine structure and phenylpropanamide moiety of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide, bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)methane shares the dimethylamino group attached to a heterocyclic ring (pyridine). This structural feature might indicate commonalities in their synthesis pathways and reactivity. Moreover, the study highlights the potential for unexpected dimerization reactions involving dimethylamino-substituted heterocyclic compounds. []

Properties

CAS Number

1219906-18-9

Product Name

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylpropanamide

Molecular Formula

C18H25N5O

Molecular Weight

327.432

InChI

InChI=1S/C18H25N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,20,24)(H,19,21,22)

InChI Key

CBMPXKJITJMKLC-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CCC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.